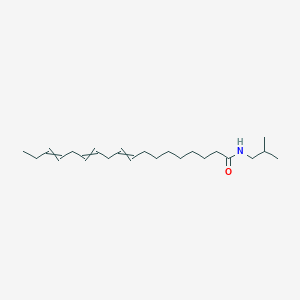
N-(2-methylpropyl)octadeca-9,12,15-trienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)octadeca-9,12,15-trienamide: is a fatty amide compound with the molecular formula C22H39NO. It is known for its unique structure, which includes a long hydrocarbon chain with three conjugated double bonds and an amide group attached to a 2-methylpropyl substituent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)octadeca-9,12,15-trienamide typically involves the reaction of linolenic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:
Starting Materials: Linolenic acid and 2-methylpropylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-methylpropyl)octadeca-9,12,15-trienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated amide.
Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated amides, and various substituted amides .
Aplicaciones Científicas De Investigación
N-(2-methylpropyl)octadeca-9,12,15-trienamide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying amide bond formation and reactivity.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-(2-methylpropyl)octadeca-9,12,15-trienamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory pathways, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to oxidative stress and inflammation, leading to its observed biological effects.
Comparación Con Compuestos Similares
N-(2-methylpropyl)octadeca-9,12-dienamide: Similar structure but with two double bonds.
N-(2-methylpropyl)octadeca-9-enamide: Similar structure but with one double bond.
N-(2-methylpropyl)octadecanamide: Fully saturated analog with no double bonds.
Uniqueness: N-(2-methylpropyl)octadeca-9,12,15-trienamide is unique due to its three conjugated double bonds, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and pathways, differentiating it from its analogs .
Propiedades
Número CAS |
845725-86-2 |
|---|---|
Fórmula molecular |
C22H39NO |
Peso molecular |
333.6 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21(2)3/h5-6,8-9,11-12,21H,4,7,10,13-20H2,1-3H3,(H,23,24) |
Clave InChI |
GTTHOZMLMDSEJJ-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-](/img/structure/B14190846.png)
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)
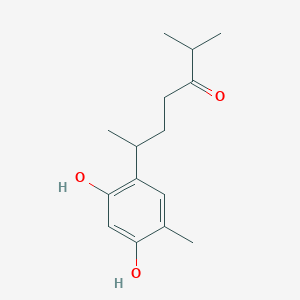
![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)
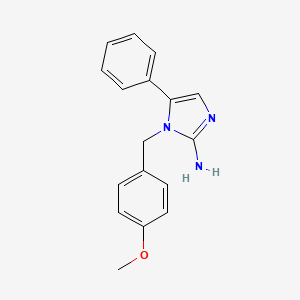
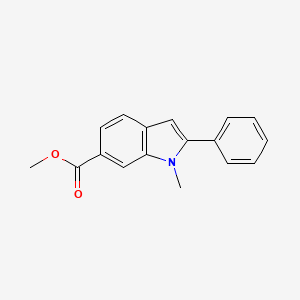
![4-[(3-Phenylpropyl)sulfamoyl]benzoic acid](/img/structure/B14190862.png)
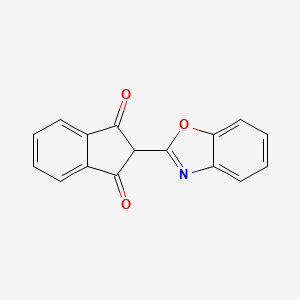
![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)
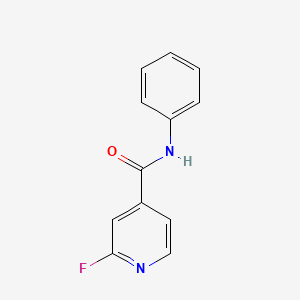
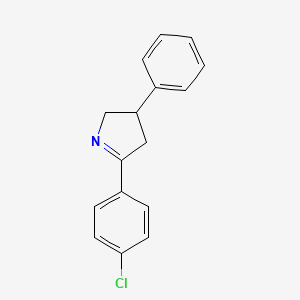

![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)
